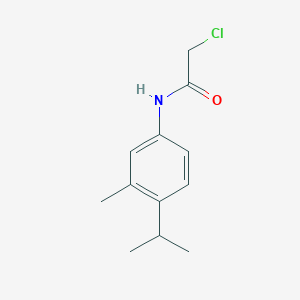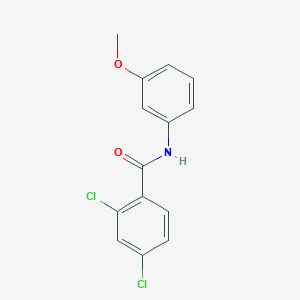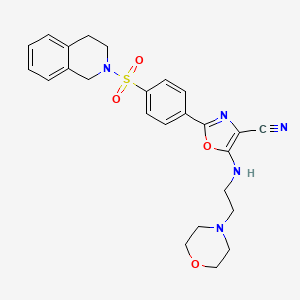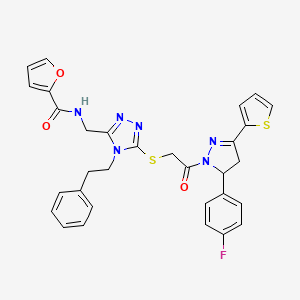
4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS Registry Number or InChIKey .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to this compound has shown promising antimicrobial activity. For instance, the reaction of 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile with hydrazine hydrate led to the formation of various heterocyclic compounds exhibiting antimicrobial properties (El-Reedy et al., 1989). Another study focused on the cyclization of 1,2-diamino-4(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile to form new pyrimidine heterocycles, which were then tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the compound's potential in developing antimicrobial agents (Shehta & Abdel Hamid, 2019).
Anti-inflammatory and Antioxidant Properties
Research into pyrimidine derivatives, including the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives through the reaction of ethyl cyanoacetate with thiourea and aldehydes, has expanded into evaluating their anti-inflammatory and antioxidant activities. These studies have revealed that some synthesized compounds possess significant anti-inflammatory and antioxidant properties, highlighting the chemical's versatility in medicinal chemistry (Patil et al., 2015).
Structural Analysis
The structural analysis of derivatives, such as the single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides foundational insights into the molecular configuration and interaction potential of these compounds. Such analyses are crucial for understanding the chemical's reactivity and for designing molecules with targeted biological activities (Khalafy et al., 2014).
Catalytic Applications
Moreover, the exploration of new synthetic pathways utilizing related compounds has been demonstrated in the literature. Studies have shown the efficacy of these compounds as catalysts or intermediates in the synthesis of a wide range of heterocyclic compounds, indicating their potential in catalytic applications and the development of novel chemical reactions (Karimi-Jaberi et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chloroanilino)-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O/c18-11-1-5-13(6-2-11)21-15-9-17(24)23(22-16(15)10-20)14-7-3-12(19)4-8-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNPXLOCROFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)N(N=C2C#N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)


![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)





![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)